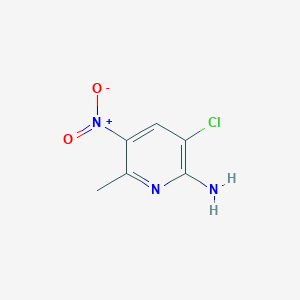2-Amino-3-chloro-5-nitro-6-picoline
CAS No.: 56960-81-7
Cat. No.: VC3743259
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56960-81-7 |
|---|---|
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | 3-chloro-6-methyl-5-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) |
| Standard InChI Key | JUXCWOVRMIHTRK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N |
| Canonical SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N |
Introduction
Compound Identification and Nomenclature
2-Amino-3-chloro-5-nitro-6-picoline is a substituted pyridine containing amino, chloro, nitro, and methyl functional groups. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and literature.
Basic Identifiers
The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 56960-81-7 |
| PubChem CID | 12251012 |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | 3-chloro-6-methyl-5-nitropyridin-2-amine |
The compound is also known by several synonyms in the chemical literature, including 3-chloro-6-methyl-5-nitropyridin-2-amine, 3-chloro-6-methyl-5-nitro-2-pyridinamine, and 2-AMINO-3-CHLORO-6-METHYL-5-NITROPYRIDINE .
Chemical Identifiers
Additional chemical identifiers that facilitate database searches and structure representation include:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) |
| InChIKey | JUXCWOVRMIHTRK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1N+[O-])Cl)N |
These identifiers provide standardized representations of the compound's structure, enabling accurate identification across chemical databases and literature .
Structural Characteristics
2-Amino-3-chloro-5-nitro-6-picoline possesses a distinctive structure with multiple functional groups arranged around a pyridine ring core.
Structural Features
The compound features a pyridine ring with four substituents:
-
An amino group (-NH₂) at position 2
-
A chlorine atom at position 3
-
A nitro group (-NO₂) at position 5
-
A methyl group (-CH₃) at position 6
This arrangement of substituents creates a molecule with unique electronic and steric properties. The amino group at position 2 is adjacent to the ring nitrogen, which influences its basicity and reactivity. The chlorine at position 3 and nitro group at position 5 are electron-withdrawing groups that affect the electron distribution within the aromatic ring .
Molecular Geometry
The compound adopts a nearly planar structure typical of aromatic heterocycles. The nitro group is expected to be coplanar with the pyridine ring due to conjugation effects, while the amino group likely exhibits slight pyramidalization. The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro, nitro) groups creates an interesting electronic distribution across the molecule .
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-3-chloro-5-nitro-6-picoline are determined by its structure and the electronic effects of its substituents.
Physical Properties
While complete experimental data is limited in the provided search results, the following physical properties can be inferred or estimated based on its structure and similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Likely yellow to orange (typical of nitro-aromatic compounds) |
| Molecular Weight | 187.58 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., alcohols, DMSO); limited water solubility |
Chemical Reactivity
The chemical reactivity of 2-Amino-3-chloro-5-nitro-6-picoline is governed by the functional groups present on the pyridine ring:
-
The amino group at position 2 can:
-
Participate in nucleophilic reactions
-
Undergo diazotization
-
Serve as a site for further functionalization
-
-
The chlorine at position 3 is activated toward nucleophilic aromatic substitution due to:
-
The electron-withdrawing effect of the pyridine nitrogen
-
The additional activation by the nitro group at position 5
-
-
The nitro group at position 5 can:
-
Be reduced to an amino group
-
Activate the ring toward nucleophilic substitution
-
Affect the acidity of neighboring protons
-
-
The methyl group at position 6 can:
-
Undergo oxidation to carboxylic acid
-
Participate in condensation reactions
-
Be functionalized through radical processes
-
The combined effect of these substituents results in a molecule with rich chemical reactivity potential.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Primary Amine (N-H stretching) | 3300-3500 |
| Aromatic C-H stretching | 3000-3100 |
| Methyl C-H stretching | 2900-3000 |
| Nitro group (asymmetric) | 1500-1550 |
| Nitro group (symmetric) | 1300-1350 |
| C=N stretching | 1400-1500 |
| C-Cl stretching | 600-800 |
Nuclear Magnetic Resonance
Predicted ¹H-NMR signals would include:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amino protons | 5.0-7.0 | Broad singlet | 2H |
| Aromatic proton | 7.5-8.5 | Singlet | 1H |
| Methyl protons | 2.3-2.7 | Singlet | 3H |
Predicted ¹³C-NMR signals would show carbon resonances for the six carbon atoms in the molecule, including the methyl carbon, the four aromatic ring carbons, and the carbon bearing the amino group.
Mass Spectrometry
The mass spectrum would be expected to show:
-
Molecular ion peak at m/z 187-189 (with characteristic chlorine isotope pattern)
-
Fragment ions corresponding to the loss of NO₂ (m/z 141-143)
-
Fragment ions corresponding to the loss of Cl (m/z 152)
-
Further fragmentation of the pyridine ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume